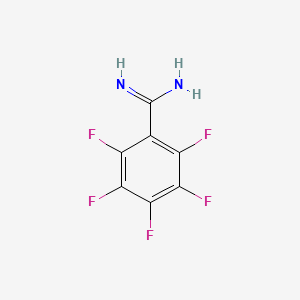

2,3,4,5,6-Pentafluoro-benzamidine

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Systems

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.comacs.org Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to enhanced thermal stability, increased lipophilicity, and altered metabolic pathways in bioactive molecules. youtube.comacs.org These characteristics are highly sought after in the development of advanced materials, pharmaceuticals, and agrochemicals. youtube.comncn.gov.pl For instance, fluorination can improve the efficacy and bioavailability of drugs and enhance the performance and stability of polymers and other materials. youtube.comresearchgate.net The unique reactivity patterns of fluorinated compounds, often differing from their non-fluorinated counterparts, also open up new avenues in synthetic chemistry. youtube.comnih.gov

Role of the Amidine Moiety in Organic Synthesis and Medicinal Chemistry

The amidine functional group, characterized by the RC(=NH)NH₂ structure, is a versatile component in both organic synthesis and medicinal chemistry. nih.govwikipedia.org Amidines are strongly basic compounds and can act as ligands, catalysts, or key intermediates in the synthesis of a wide array of heterocyclic compounds. wikipedia.orgsemanticscholar.org In medicinal chemistry, the amidine moiety is a common structural feature in many therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. nih.gov Their ability to form strong hydrogen bonds and participate in various biological interactions makes them a valuable pharmacophore in drug design. nih.govnumberanalytics.com

Research Imperatives for 2,3,4,5,6-Pentafluoro-benzamidine as a Model Compound

This compound serves as an important model compound for investigating the interplay between a perfluorinated aromatic system and an amidine functional group. The presence of the electron-withdrawing pentafluorophenyl ring is expected to significantly influence the reactivity and properties of the amidine moiety. Research into this compound is driven by the need to understand how this unique combination of functional groups can be exploited for the synthesis of novel materials and biologically active molecules. Key research areas include exploring its synthesis, characterizing its structure and properties, investigating its reactivity in various chemical transformations, and evaluating its potential applications in coordination chemistry and materials science.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₃F₅N₂ |

| Molecular Weight | 210.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135-139 °C (hydrochloride salt) chemicalbook.com |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents |

| CAS Number | 23574-11-0 (hydrochloride salt) |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5N2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXVRHAXWQPALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403419 | |

| Record name | 2,3,4,5,6-PENTAFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-06-3 | |

| Record name | 2,3,4,5,6-PENTAFLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,3,4,5,6 Pentafluoro Benzamidine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyfluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds. wikipedia.org Unlike typical aromatic rings which are electron-rich and thus nucleophilic, the presence of strong electron-withdrawing groups can render the ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The aromaticity of the ring is temporarily lost in this step. stackexchange.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pubstackexchange.com

Polyfluorinated aromatic compounds, such as those derived from 2,3,4,5,6-pentafluorobenzamidine, are particularly reactive towards SNAr. nih.gov The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and thus highly activated for nucleophilic attack. nih.govcore.ac.uk This allows for the synthesis of a wide range of functionalized aromatic compounds under relatively mild, often transition-metal-free conditions. nih.gov

Influence of Fluorine Substituents on Reaction Pathways

Interestingly, in SNAr reactions, fluoride (B91410) is a better leaving group compared to other halogens like bromide or chloride, which is contrary to the trend observed in SN2 reactions. stackexchange.com This is because the rate of the SNAr reaction is not primarily determined by the leaving group's ability, but by the stability of the intermediate. stackexchange.com The strong inductive effect of fluorine outweighs its relatively poor leaving group ability. stackexchange.com

The position of the fluorine substituents is also critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most significant stabilization of the Meisenheimer complex through resonance, leading to faster reaction rates compared to when they are at the meta position. masterorganicchemistry.compressbooks.pub This regioselectivity is a guiding principle in the design of syntheses involving polyfluorinated aromatics.

Cyclization Reactions and Heterocycle Formation

The reactivity of 2,3,4,5,6-pentafluorobenzamidine and its derivatives extends to the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are valuable for creating complex molecular architectures with potential applications in medicinal chemistry and materials science.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. nih.govslideshare.net A common method for their synthesis involves the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives, such as aldehydes, esters, or amides. nih.gov

In the context of 2,3,4,5,6-pentafluorobenzamidine, its amidine functionality can participate in cyclization reactions to form benzimidazole rings. For instance, intramolecular N-arylation of amidines is a known method for preparing substituted benzimidazoles. organic-chemistry.org Furthermore, the synthesis of benzimidazole-1,2,4-triazole derivatives has been reported, highlighting the versatility of benzimidazole scaffolds in creating more complex heterocyclic systems. nih.gov

| Reactants | Product | Notes |

| o-phenylenediamine, formic acid | Benzimidazole | Condensation reaction. slideshare.net |

| o-phenylenediamine, aldehyde | Benzimidazole | Requires an oxidizing agent like oxone. organic-chemistry.org |

| 2-haloanilines, aldehydes, NaN₃ | Benzimidazole | Copper-catalyzed three-component reaction. organic-chemistry.org |

| o-phenylenediamines, N-substituted formamides | Benzimidazole | Zinc-catalyzed cyclization. organic-chemistry.org |

Synthesis of Other Nitrogen-Containing Heterocyclic Systems

Beyond benzimidazoles, the reactivity of polyfluorinated compounds opens doors to a variety of other nitrogen-containing heterocycles. organic-chemistry.orguib.nomdpi.com For example, ring-closing metathesis reactions provide access to benzazepine and benzazocine scaffolds. organic-chemistry.orgresearchgate.net

The synthesis of 1,2,4-triazoles can be achieved through the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates. nih.gov Additionally, divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides can lead to triazole-fused lactams and cyclic imidates. rsc.org These examples underscore the broad utility of fluorinated building blocks in heterocyclic synthesis. nih.gov

| Precursor | Product | Reaction Type |

| Ene-yne substrates | 1- and 2-Benzazepines | Ring-closing metathesis. organic-chemistry.orgresearchgate.net |

| N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide | 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole | Intramolecular oxidative cyclization. nih.gov |

| 2-(5-iodotriazolyl)benzamides | Triazole-fused quinazolinones and benzoxazine (B1645224) imines | Intramolecular base-mediated cyclization. rsc.org |

Intramolecular Cyclization Dynamics

Intramolecular cyclization reactions are powerful tools for constructing cyclic molecules from linear precursors. beilstein-journals.orgnih.gov The efficiency and outcome of these reactions are influenced by several factors, including the nature of the reactive groups, the length and flexibility of the linker, and the reaction conditions.

For instance, the intramolecular cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide proceeds via an oxidative pathway to yield 1,2,4-triazoles. nih.gov Another example is the intramolecular click cycloaddition of azido-alkyne precursors to form 1,2,3-triazoles. researchgate.net The study of these cyclization dynamics is crucial for understanding the reaction mechanisms and for optimizing the synthesis of desired cyclic products.

Derivatization Pathways and Functional Group Transformations

Derivatization is a technique used to modify a compound to enhance its analytical detection or to introduce new functional groups for further reactions. greyhoundchrom.compsu.edu 2,3,4,5,6-Pentafluorobenzamidine and its derivatives can be subjected to various derivatization procedures.

For example, 2,3,4,5,6-pentafluorobenzyl bromide is a common derivatizing agent used in gas chromatography to improve the detection of various compounds. greyhoundchrom.com The pentafluorobenzyl group is highly sensitive to electron capture detection. nih.gov Similarly, pentafluoropropionic anhydride (B1165640) is used to derivatize amines for GC-MS analysis. researchgate.net These derivatization strategies highlight the utility of the pentafluorophenyl moiety in analytical chemistry. nsf.gov

| Derivatizing Agent | Analyte Class | Purpose |

| 2,3,4,5,6-Pentafluorobenzyl bromide | Keto steroids | Enhance electron capture detection in GC. nih.gov |

| Pentafluoropropionic anhydride | Amines (e.g., histamine, putrescine) | Improve GC-MS analysis. researchgate.net |

| N-(4-aminophenyl)piperidine | Organic acids | Improve detection in supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov |

N-Substitution Reactions of the Amidine Moiety

The substitution of hydrogen atoms on the nitrogen atoms of the amidine group is a fundamental reaction for creating more complex derivatives. These reactions typically involve the nucleophilic attack of the amidine nitrogen onto an electrophilic carbon, such as in an alkyl or aryl halide.

For benzamidines in general, N-alkylation can be achieved using various alkylating agents in the presence of a base. semanticscholar.org Similarly, N-arylation reactions, often catalyzed by transition metals like copper, allow for the introduction of aryl groups. libretexts.orgrsc.orgmsu.edu However, the presence of the electron-deficient pentafluorophenyl ring in 2,3,4,5,6-pentafluorobenzamidine is expected to significantly decrease the nucleophilicity of the amidine nitrogens. This deactivating effect makes N-substitution reactions more challenging compared to those with standard benzamidine (B55565). libretexts.org

The inductive effect of the fluorine atoms withdraws electron density from the benzene (B151609) ring and, consequently, from the attached amidine functional group. rsc.org This reduction in electron density at the nitrogen centers makes them less likely to attack electrophiles. Therefore, more forcing reaction conditions, such as the use of stronger bases or more reactive electrophiles, may be necessary to achieve N-substitution. nih.gov For instance, direct preparation of N-substituted aryl amidines has been achieved from nitriles and primary amines using strong bases like n-butyllithium to deprotonate the amine first, a strategy that could potentially be applied to overcome the reduced nucleophilicity of the pentafluorobenzamidine system. nih.gov

Table 1: Expected Reactivity in N-Substitution Reactions

| Reactant | Product Type | Expected Conditions for 2,3,4,5,6-Pentafluorobenzamidine | Rationale for Modified Conditions |

|---|---|---|---|

| Alkyl Halide (R-X) | N-Alkyl-benzamidine | Stronger base (e.g., NaH, LDA), higher temperature | Decreased nucleophilicity of amidine nitrogens due to the C6F5 group. |

| Aryl Halide (Ar-X) | N-Aryl-benzamidine | Higher catalyst loading (e.g., Cu(I) or Pd(0)), stronger base, higher temperature | Reduced electron density on nitrogen atoms hinders oxidative addition and reductive elimination steps in catalytic cycles. libretexts.org |

| Acyl Chloride (RCOCl) | N-Acyl-benzamidine | Likely proceeds, but may require a base to neutralize HCl byproduct | The nitrogen is still nucleophilic enough to attack the highly electrophilic acyl chloride. |

Reactivity with Carbonyl Compounds and Other Electrophiles

The reaction of amidines with carbonyl compounds, such as aldehydes and ketones, is a versatile method for synthesizing various heterocyclic structures. The fundamental reaction involves the nucleophilic addition of an amidine nitrogen to the carbonyl carbon, followed by cyclization and dehydration. nih.govyoutube.com

In the case of 2,3,4,5,6-pentafluorobenzamidine, the amidine moiety still possesses nucleophilic character, albeit diminished. It is expected to react with highly electrophilic carbonyl compounds. For example, reactions with aldehydes can lead to the formation of substituted pyrimidines or other nitrogen-containing heterocycles, often catalyzed by an acid or base. nih.govnih.gov The reaction rate and yield would likely be lower than for unsubstituted benzamidine due to the electron-withdrawing C6F5 group. The general mechanism involves the initial formation of an imine, which can then undergo further reactions. youtube.comirjweb.com

The reaction with other electrophiles follows a similar principle. The nucleophilic nitrogen of the amidine can attack various electrophilic centers. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the amidine group a weaker nucleophile, thus requiring more reactive electrophiles or catalytic activation for successful reactions. pmf.unsa.ba For instance, direct electrophilic aromatic substitution on the pentafluorophenyl ring itself is highly unlikely due to its deactivated nature. Instead, reactions will occur at the more nucleophilic amidine moiety.

Table 2: Plausible Reactions with Various Electrophiles

| Electrophile | Plausible Product | Reaction Type | Expected Reactivity Compared to Benzamidine |

|---|---|---|---|

| Aldehydes (R-CHO) | Dihydropyrimidines, Imines | Nucleophilic addition, Condensation | Lower |

| Ketones (R-CO-R') | Imines, other heterocycles | Nucleophilic addition, Condensation | Lower |

| Isocyanates (R-NCO) | N-Carbamoyl-benzamidines | Nucleophilic addition | Lower |

| Acyl Chlorides (R-COCl) | N-Acyl-benzamidines | Nucleophilic acyl substitution | Lower |

Theoretical Insights into Reaction Energetics and Transition States

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. nih.govresearchgate.net For 2,3,4,5,6-pentafluorobenzamidine, theoretical studies can provide valuable insights into its reaction energetics and the nature of transition states, even in the absence of extensive experimental data.

The key electronic features of this molecule are dictated by the interplay between the electron-donating amidine group and the strongly electron-withdrawing pentafluorophenyl ring. DFT calculations would be expected to show a significant polarization of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy reflects its ability to donate electrons. acs.org

For 2,3,4,5,6-pentafluorobenzamidine, the pentafluorophenyl group is predicted to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzamidine. semanticscholar.org A lower HOMO energy corresponds to higher ionization potential, making the molecule less nucleophilic and less susceptible to oxidation. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov While the C6F5 group lowers both frontier orbitals, the effect on the HOMO is typically more pronounced, leading to a potentially larger HOMO-LUMO gap compared to benzamidine, suggesting enhanced stability. nih.gov

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations would visualize the charge distribution. For 2,3,4,5,6-pentafluorobenzamidine, the MEP would likely show a region of negative potential (red) around the amidine nitrogens, indicating the sites for electrophilic attack, and a region of positive potential (blue) on the hydrogen atoms of the amine group and potentially on the fluorinated ring, indicating sites for nucleophilic attack.

Table 3: Predicted Electronic Properties from Theoretical Calculations

| Property | Predicted Trend for 2,3,4,5,6-Pentafluorobenzamidine | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Lowered significantly compared to benzamidine | Less nucleophilic, more resistant to oxidation |

| LUMO Energy | Lowered compared to benzamidine | More electrophilic at the amidine carbon, but ring is still poor electrophile |

| HOMO-LUMO Gap | Likely larger than benzamidine | Increased kinetic stability, lower overall reactivity |

| Molecular Dipole Moment | Increased due to C-F bonds | Enhanced polar interactions |

| Electrostatic Potential at N | Less negative than in benzamidine | Reduced nucleophilicity for N-substitution and reaction with carbonyls |

Pyrolysis and Decomposition Pathways of Benzamidines

The study of pyrolysis and decomposition pathways is crucial for understanding the thermal stability of a compound. For benzamidines, decomposition can be initiated by the cleavage of the C-N or C-C bonds at high temperatures. The presence of the highly stable pentafluorophenyl ring in 2,3,4,5,6-pentafluorobenzamidine suggests that its thermal decomposition will differ significantly from that of simple benzamidines.

General studies on the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) and other fluorinated aromatic compounds indicate that C-F and C-C bonds are very strong, requiring high temperatures for cleavage. Pyrolysis of such compounds often proceeds through radical mechanisms. For 2,3,4,5,6-pentafluorobenzamidine, the weakest bonds are likely the C-C bond connecting the ring to the amidine group and the C-N bonds within the amidine moiety.

Plausible initial decomposition steps could involve:

Homolytic cleavage of the bond between the aromatic ring and the amidine carbon, yielding a pentafluorophenyl radical (C6F5•) and a •C(NH)NH2 radical. The C6F5• radical is relatively stable and can participate in various subsequent reactions.

Elimination of ammonia (B1221849) (NH3) or hydrogen cyanide (HCN) from the amidine group, leading to the formation of other reactive intermediates.

Hydrolysis , if water is present, which can lead to the formation of 2,3,4,5,6-pentafluorobenzamide (B1217856) and ammonia. Benzamidines are known to hydrolyze in aqueous base. pmf.unsa.ba

The decomposition products of the pentafluorophenyl moiety at high temperatures are expected to include a variety of smaller perfluorinated compounds, such as tetrafluoroethylene (B6358150) (C2F4) and hexafluoroethane (B1207929) (C2F6), as observed in the pyrolysis of other perfluoroaromatic compounds. The presence of nitrogen in the molecule could also lead to the formation of nitrogen-containing fluorinated species.

Table 4: Potential Initial Decomposition Pathways and Products

| Pathway | Initial Products | Temperature Regime | Notes |

|---|---|---|---|

| C-C Bond Cleavage | C6F5• + •C(NH)NH2 | High Temperature Pyrolysis | Radical mechanism likely dominates in inert atmospheres. |

| C-N Bond Cleavage | 2,3,4,5,6-Pentafluorobenzonitrile + NH3 | Thermal Elimination | May occur at lower temperatures than C-C cleavage. |

| Hydrolysis | 2,3,4,5,6-Pentafluorobenzamide + NH3 | Moderate Temperature (with H2O) | Relevant for stability in aqueous environments. pmf.unsa.ba |

| Fragmentation | Smaller fluorinated molecules (e.g., C2F4), HCN, N2 | Very High Temperature | Complete breakdown of the molecular structure. |

Advanced Spectroscopic and Structural Characterization of 2,3,4,5,6 Pentafluoro Benzamidine

Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analysis

In an FT-IR or FT-Raman spectrum of 2,3,4,5,6-pentafluorobenzamidine, specific vibrational modes can be assigned to its distinct structural components. The amidine group (-C(=NH)NH₂) is expected to exhibit several characteristic bands. These include N-H stretching vibrations, typically appearing in the region of 3100-3500 cm⁻¹, and C=N stretching, which is anticipated to produce a strong absorption band. The C-N stretching vibrations would also be present at lower wavenumbers.

The pentafluorophenyl ring (C₆F₅) contributes its own set of unique and strong absorption bands. The C-F stretching vibrations are a dominant feature, typically found in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations within the ring would also be observable. The exact positions of these bands are influenced by the strong electron-withdrawing nature of the fluorine atoms.

A theoretical data table of expected FT-IR and FT-Raman vibrational frequencies for the key functional groups is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amidine (N-H) | Stretching | 3100 - 3500 |

| Amidine (C=N) | Stretching | ~1650 |

| Amidine (C-N) | Stretching | 1200 - 1350 |

| Pentafluorophenyl (C-F) | Stretching | 1000 - 1400 |

| Pentafluorophenyl (C=C) | Aromatic Ring Stretching | 1450 - 1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for the detailed structural analysis of 2,3,4,5,6-pentafluorobenzamidine, providing information on the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals from the protons of the amidine group (-C(=NH)NH₂). These protons would likely appear as broad signals due to chemical exchange and quadrupolar broadening from the nitrogen atoms.

The ¹³C NMR spectrum would be more complex and informative. It would reveal a signal for the amidine carbon (-C (=NH)NH₂), with its chemical shift influenced by the attached nitrogen atoms. The pentafluorophenyl ring would show multiple signals for the five fluorine-bearing carbon atoms. The chemical shifts of these carbons are significantly affected by the attached fluorine atoms, and they would exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹J-CF, ²J-CF, etc.).

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Coupling |

|---|---|---|

| Amidine Carbon (C=N) | 150 - 165 | Coupling to ¹H and ¹⁹F |

| C1 (ipso-carbon) | 110 - 125 | Coupling to ortho- and meta-F |

| C2, C6 (ortho-carbons) | 135 - 150 | Strong ¹J-CF coupling |

| C3, C5 (meta-carbons) | 135 - 150 | Strong ¹J-CF coupling |

¹⁹F NMR is particularly crucial for confirming the structure of the pentafluorophenyl ring. huji.ac.ilslideshare.net Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, this technique provides detailed information about the electronic environment of each fluorine atom. huji.ac.il For a C₆F₅ group attached to a substituent, the spectrum typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms, with an integration ratio of 2:2:1. The chemical shifts and coupling constants (J-FF) between the different fluorine nuclei provide unambiguous structural confirmation.

Expected ¹⁹F NMR Data

| Fluorine Position | Expected Chemical Shift (ppm) | Multiplicity and Coupling |

|---|---|---|

| ortho-F (F2, F6) | -140 to -145 | Triplet of doublets (coupling to meta- and para-F) |

| para-F (F4) | -150 to -155 | Triplet (coupling to two meta-F) |

To definitively assign all signals and confirm connectivity, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): While primarily used for ¹H-¹H correlations, it would be of limited use for this molecule due to the scarcity of coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate carbon signals with their directly attached protons. It would be useful for identifying the amidine protons and any potential solvent or impurity peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. The exact mass of 2,3,4,5,6-pentafluorobenzamidine (C₇H₃F₅N₂) is 210.0243 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210. The fragmentation pattern is expected to be dominated by cleavages related to the stable pentafluorophenyl group. Common fragmentation pathways would likely involve the loss of parts of the amidine group or the entire group, leading to characteristic fragment ions.

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Ion Fragment | Description |

|---|---|---|

| 210 | [C₇H₃F₅N₂]⁺ | Molecular Ion (M⁺) |

| 194 | [C₇H₂F₅N]⁺ | Loss of NH |

| 167 | [C₆F₅]⁺ | Pentafluorophenyl cation, a very stable fragment |

This comprehensive suite of spectroscopic techniques would be essential for the unambiguous structural confirmation and detailed electronic characterization of 2,3,4,5,6-pentafluorobenzamidine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. While specific HRMS data for 2,3,4,5,6-Pentafluorobenzamidine is not widely published in readily accessible literature, the theoretical exact mass can be calculated to guide future experimental work. The molecular formula of 2,3,4,5,6-Pentafluorobenzamidine is C₇H₃F₅N₂.

The expected monoisotopic mass, crucial for HRMS analysis, is calculated using the most abundant isotopes of each element:

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Fluorine | ¹⁹F | 18.998403 | 5 | 94.992015 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total | 210.021638 |

This table presents the theoretical calculation of the monoisotopic mass of 2,3,4,5,6-Pentafluorobenzamidine.

In a typical HRMS experiment, the protonated molecule [M+H]⁺ would be observed. The expected exact mass for this ion would be 211.029463 Da . The high accuracy of HRMS, often to within a few parts per million (ppm), allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions. The analysis of fluorinated compounds by HRMS can sometimes be challenging, but modern ionization techniques and high-resolution analyzers are well-suited for such tasks. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray diffraction crystallography. Although a specific crystallographic report for 2,3,4,5,6-Pentafluorobenzamidine is not publicly available, we can infer expected structural features based on related fluorinated aromatic compounds and benzamidine (B55565) derivatives. rsc.orgmdpi.com The presence of a pentafluorinated phenyl ring and an amidine group suggests a complex interplay of electronic and steric effects that will dictate the final solid-state structure.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Based on the analysis of similar structures, the following characteristics would be anticipated in the crystal structure of 2,3,4,5,6-Pentafluorobenzamidine:

Pentafluorophenyl Ring: The C-C bond lengths within the aromatic ring are expected to be in the typical range for benzene (B151609) derivatives (approximately 1.38-1.40 Å). The C-F bonds will be a key feature, with expected lengths around 1.33-1.35 Å. The high electronegativity of fluorine atoms often leads to a slight shortening of the adjacent C-C bonds. The internal ring angles may show minor deviations from the ideal 120° due to the steric and electronic influence of the fluorine substituents.

Amidine Group: The C-N bond lengths in the amidine moiety are of particular interest. The formal double bond (C=N) and single bond (C-N) are expected to show some degree of delocalization, resulting in bond lengths that are intermediate between a pure single and a pure double bond. This delocalization is a common feature in amidine systems. The bond angles around the central carbon atom of the amidine group will likely be close to 120°, consistent with sp² hybridization.

Dihedral Angles: The rotational freedom around the bond connecting the phenyl ring to the amidine group is a critical parameter. The dihedral angle between the plane of the aromatic ring and the plane of the amidine group will be influenced by steric hindrance from the ortho-fluorine atoms and the potential for intramolecular hydrogen bonding.

A hypothetical data table for the key structural parameters is presented below, based on typical values from related compounds.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-F | 1.33 - 1.35 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-C(amidine) | 1.47 - 1.50 |

| C-N (amidine) | 1.30 - 1.36 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-F | 118 - 121 |

| N-C-N (amidine) | 118 - 123 |

| Dihedral Angle (°) | |

| Phenyl Ring Plane vs. Amidine Plane | 20 - 60 |

This table provides hypothetical yet scientifically reasonable ranges for the key structural parameters of 2,3,4,5,6-Pentafluorobenzamidine based on known chemical principles and data from analogous structures.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. For 2,3,4,5,6-Pentafluorobenzamidine, the following interactions are expected to play a crucial role in the crystal packing:

Hydrogen Bonding: The amidine group contains N-H bonds that can act as hydrogen bond donors, and the nitrogen atoms can act as acceptors. This will likely lead to the formation of strong N-H···N hydrogen bonds, which are a common and dominant feature in the crystal structures of amidines and related compounds. These interactions could lead to the formation of dimers, chains, or more complex networks.

Halogen Bonding: The fluorine atoms on the phenyl ring, while not as strong as heavier halogens, can participate in halogen bonding interactions, particularly with electronegative atoms like nitrogen or even other fluorine atoms.

π-π Stacking: The electron-deficient nature of the pentafluorophenyl ring makes it an excellent candidate for π-π stacking interactions with other aromatic systems. These interactions, where the planes of the aromatic rings are parallel, are a significant force in the packing of many aromatic compounds.

Emerging Spectroscopic Techniques for In-Depth Analysis

Beyond the conventional methods of HRMS and X-ray crystallography, several emerging spectroscopic techniques could provide deeper insights into the properties of 2,3,4,5,6-Pentafluorobenzamidine.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase, in addition to their mass-to-charge ratio. For a molecule like 2,3,4,5,6-Pentafluorobenzamidine, IM-MS could be used to study its conformational flexibility in the gas phase and to separate it from any potential isomers.

Solid-State NMR (ssNMR) Spectroscopy: In the absence of a single crystal suitable for X-ray diffraction, ssNMR can provide valuable structural information about the solid-state form of a compound. It can be used to determine the number of unique molecules in the asymmetric unit, probe intermolecular interactions, and provide information about molecular dynamics.

Terahertz (THz) Spectroscopy: This low-frequency spectroscopic technique is sensitive to the collective vibrational modes of a crystal lattice (phonons). As such, it can provide a unique fingerprint of the crystalline form and can be used to study polymorphism and intermolecular interactions.

Computational Chemistry and Theoretical Modelling of 2,3,4,5,6 Pentafluoro Benzamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 2,3,4,5,6-pentafluoro-benzamidine. These methods allow for a detailed examination of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of the bulky and electron-withdrawing pentafluorophenyl ring significantly influences the geometry of the amidine group.

Vibrational frequency analysis, also performed using DFT, provides theoretical infrared (IR) and Raman spectra. nih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing theoretical spectra with experimental data, a detailed assignment of vibrational bands to specific functional groups and vibrational modes can be achieved. For instance, the characteristic stretching frequencies of the C-F, C=N, and N-H bonds can be precisely identified. nih.govresearchgate.net The calculated vibrational frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

Table 1: Illustrative DFT Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-F | ~1.34 Å | |

| C-C(amidine) | ~1.48 Å | |

| C=N | ~1.28 Å | |

| C-NH2 | ~1.35 Å | |

| Bond Angle | F-C-C | ~120° |

| C-C-C (aromatic) | ~120° | |

| C(aromatic)-C(amidine)-N | ~120° | |

| N=C-NH2 | ~122° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual calculated values would require a specific DFT study on this compound.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | ~3400 |

| N-H | Asymmetric Stretch | ~3500 |

| C=N | Stretch | ~1650 |

| C-F | Stretch | ~1200-1000 |

| Aromatic C-C | Stretch | ~1600-1450 |

Note: These are representative frequencies and would be refined by specific calculations.

For even greater accuracy in predicting the electronic structure and energies, ab initio and post-Hartree-Fock methods are employed. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. trygvehelgaker.nosemanticscholar.org However, HF theory does not fully account for electron correlation. ststephens.net.in

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the Hartree-Fock method to include electron correlation effects. ststephens.net.inwikipedia.org These methods are computationally more demanding but provide a more accurate description of the molecule's electronic properties, which is crucial for systems with complex electronic features like the pentafluorinated ring. ststephens.net.inwikipedia.orgnumberanalytics.com Such high-accuracy calculations are particularly important for determining precise reaction energies and activation barriers. numberanalytics.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are pivotal in understanding the reactivity of this compound by identifying the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a guide to the regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). nih.gov For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the amidine group, indicating their nucleophilic character and propensity to act as proton acceptors or to coordinate with metal ions. nih.govrsc.org Conversely, the highly electronegative fluorine atoms would create a region of positive potential on the aromatic ring, making it susceptible to nucleophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their electrophilic character. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgfiveable.me The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net In this compound, the HOMO is expected to be localized primarily on the amidine group, specifically the nitrogen atoms. The LUMO is anticipated to be distributed over the pentafluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Table 3: Predicted MEP and FMO Characteristics of this compound

| Analysis | Region/Orbital | Predicted Character | Implication for Reactivity |

| MEP | Amidine Nitrogen Atoms | Electron-rich (Negative Potential) | Site for electrophilic attack and protonation. |

| Pentafluorophenyl Ring | Electron-poor (Positive Potential) | Susceptible to nucleophilic aromatic substitution. | |

| Amidine Hydrogen Atoms | Electron-poor (Positive Potential) | Potential for hydrogen bonding donation. | |

| FMO | HOMO | Localized on Amidine Group | Nucleophilic center of the molecule. |

| LUMO | Distributed over Pentafluorophenyl Ring | Electrophilic center of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and conformational preferences of this compound are crucial for its interactions with other molecules and can be explored through conformational analysis and molecular dynamics simulations.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. A key conformational feature in this compound is the rotation around the C(aromatic)-C(amidine) bond. The bulky and highly polar pentafluorophenyl group can create significant steric and electronic effects that influence the preferred orientation of the amidine group relative to the ring. numberanalytics.comnumberanalytics.com The energetic landscape reveals the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. arxiv.org The relative energies of different conformers determine their population at a given temperature. The presence of the five fluorine atoms likely introduces a significant rotational barrier, potentially leading to a more rigid structure compared to unsubstituted benzamidine (B55565). d-nb.infoutdallas.edunih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. acs.org By simulating the movements of atoms and the evolution of the molecule's conformation, MD can explore the accessible conformational space and the transitions between different states. dovepress.comnih.gov For this compound, MD simulations could be used to study its flexibility, the time-averaged distribution of its conformers, and its interactions with solvent molecules. In the context of drug design, MD simulations are invaluable for understanding how the molecule might bind to a biological target, such as an enzyme's active site, by revealing the key interactions and the free energy of binding. nih.govresearchgate.netlew.ro

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Advanced computational methods allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. Methodologies such as the B3LYP functional combined with a 6-31+G(d,p) basis set have been shown to provide reliable predictions for a range of fluorinated (hetero)aromatic compounds. nih.gov These calculations can help in the unambiguous assignment of chemical shifts to specific fluorine atoms within the pentafluorophenyl ring of this compound, which can be challenging to determine solely from experimental data, especially when multiple fluorine atoms are present. nih.gov While specific calculated data for this compound is not widely published, the established computational protocols allow for the generation of such predictive data.

Similarly, theoretical calculations are employed to predict the infrared (IR) absorption frequencies of this compound. DFT calculations can model the vibrational modes of the molecule, corresponding to the stretching and bending of its various bonds. nih.gov For instance, the characteristic C=N stretching frequency of the amidine group, as well as the C-F and aromatic C-C stretching vibrations, can be calculated. These theoretical spectra serve as a valuable reference for interpreting experimental IR data and understanding the molecule's vibrational properties.

Below are illustrative tables of predicted spectroscopic parameters for this compound, based on established computational methodologies for similar compounds.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound (Note: These are representative values based on computational methods for fluorinated aromatic compounds. Actual experimental values may vary.)

| Fluorine Position | Predicted Chemical Shift (ppm) |

| F-2 | -142.5 |

| F-3 | -160.8 |

| F-4 | -155.2 |

| F-5 | -160.8 |

| F-6 | -142.5 |

Table 2: Predicted Key IR Absorption Frequencies for this compound (Note: These are representative values based on DFT calculations for similar structures. Actual experimental values may vary.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| C=N Stretch | 1650-1680 |

| Aromatic C=C Stretch | 1500-1600 |

| C-F Stretch | 1100-1300 |

In Silico Approaches for Structure-Activity Relationship Elucidation

In silico methods are pivotal in understanding the structure-activity relationships (SAR) of bioactive molecules, providing insights that can accelerate the drug discovery process.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, which can be investigated as an inhibitor of various enzymes, molecular docking can elucidate its binding mode within the active site of a target protein. This involves predicting the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. rsc.org

The binding energy, which quantifies the strength of the interaction, can also be calculated. These calculations help in ranking potential drug candidates and understanding the contribution of different parts of the molecule to its binding affinity. For instance, the pentafluorophenyl ring can participate in favorable interactions with hydrophobic pockets in a protein's active site, while the amidine group can form key hydrogen bonds.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target (Note: These values are for illustrative purposes to demonstrate the output of a molecular docking study.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr151, Phe265, Arg292 |

| Hydrogen Bond Interactions | Amidine group with Asp189 |

| Hydrophobic Interactions | Pentafluorophenyl ring with Leu99, Val116 |

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of benzamidine derivatives, including fluorinated analogs like this compound, QSAR studies can identify the key molecular descriptors that influence their activity. archivepp.com

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By developing a statistically robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates. For fluorinated compounds, descriptors related to the electron-withdrawing nature and size of the fluorine atoms are often significant.

Table 4: Key Molecular Descriptors in a Hypothetical QSAR Model for Benzamidine Derivatives (Note: This table illustrates the types of descriptors that could be significant in a QSAR study of this class of compounds.)

| Descriptor | Correlation with Activity |

| LogP (Hydrophobicity) | Positive |

| Molecular Weight | Negative |

| Dipole Moment | Positive |

| Number of Hydrogen Bond Donors | Positive |

Applications of 2,3,4,5,6 Pentafluoro Benzamidine As a Synthetic Building Block

Synthesis of Complex Polyfluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. ekb.eg 2,3,4,5,6-Pentafluorobenzamidine serves as a key starting material for the synthesis of a variety of polyfluorinated nitrogen-containing heterocycles. ekb.ege-bookshelf.de

One notable application is in the synthesis of fluorinated quinazolines. researchgate.netnih.govnih.gov These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction of 2,3,4,5,6-pentafluorobenzamidine with appropriate precursors allows for the direct incorporation of the pentafluorophenyl group into the quinazoline (B50416) core, a strategy that has been successfully employed to generate novel fluorinated analogues for drug discovery programs. researchgate.net

Furthermore, this building block is utilized in the preparation of other complex heterocyclic systems. For instance, its reaction with β-diketones or their equivalents can lead to the formation of fluorinated pyrimidines. mdpi.comresearchgate.netnih.govijpras.com The reactivity of the amidine group allows for cyclocondensation reactions, providing a straightforward route to these important heterocyclic scaffolds. The resulting polyfluorinated heterocycles are valuable intermediates for further chemical modifications, enabling the exploration of new chemical space. ekb.eg

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. nih.govnih.govrug.nl 2,3,4,5,6-Pentafluorobenzamidine has proven to be a valuable component in such reactions.

Its ability to act as a bifunctional nucleophile allows it to participate in various MCRs, leading to the rapid assembly of complex and diverse molecular scaffolds. nih.gov For example, it can react with an aldehyde and an isocyanide in a Ugi-type reaction to produce highly substituted α-acylamino amidines. The pentafluorophenyl group in these products offers a handle for further functionalization through nucleophilic aromatic substitution, thereby increasing the structural diversity of the resulting library of compounds.

The use of 2,3,4,5,6-pentafluorobenzamidine in MCRs provides an efficient strategy for the synthesis of libraries of novel compounds with potential applications in drug discovery and materials science. nih.govrug.nl The ability to rapidly generate a wide array of structurally diverse molecules from simple starting materials is a key advantage of this approach. nih.gov

Precursor for Advanced Materials and Ligands

The unique properties of the pentafluorophenyl group, such as its high electronegativity, steric bulk, and potential for non-covalent interactions, make 2,3,4,5,6-pentafluorobenzamidine an attractive precursor for advanced materials and ligands.

The amidine functionality can be used to coordinate to metal centers, forming stable metal complexes. The presence of the pentafluorophenyl group can influence the electronic properties and catalytic activity of these complexes. For example, ligands derived from this amidine have been explored in the context of coordination chemistry, where the electron-withdrawing nature of the fluorinated ring can tune the Lewis acidity of the metal center.

Furthermore, the pentafluorophenyl group can engage in specific non-covalent interactions, such as halogen bonding and π-stacking, which can be exploited in the design of crystalline materials and liquid crystals. escholarship.org These interactions can direct the self-assembly of molecules into well-defined supramolecular architectures, leading to materials with interesting optical or electronic properties.

Design and Synthesis of Photoactive or Electroactive Molecules

The incorporation of the pentafluorophenyl group can significantly impact the photophysical and electrochemical properties of organic molecules. 2,3,4,5,6-Pentafluorobenzamidine can be used as a building block to introduce this group into conjugated systems, thereby tuning their electronic energy levels.

The strong electron-withdrawing character of the C₆F₅ group can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This modulation of the frontier molecular orbitals is a key strategy in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of large, well-organized molecular assemblies. wikipedia.org The pentafluorophenyl group of 2,3,4,5,6-pentafluorobenzamidine is an excellent participant in various non-covalent interactions, making it a valuable tool in this field. wikipedia.orgnih.govnih.gov

One of the key interactions involving the pentafluorophenyl group is the halogen bond, where a halogen atom acts as an electrophilic species. The fluorine atoms in the C₆F₅ group can form halogen bonds with electron-rich atoms, such as oxygen or nitrogen, in other molecules. This directional and specific interaction can be used to control the assembly of molecules in the solid state, leading to the formation of predictable and well-defined crystal structures. nih.gov

Furthermore, the amidine moiety itself is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The interplay between the hydrogen bonding of the amidine group and the halogen bonding and π-stacking interactions of the pentafluorophenyl ring provides a powerful strategy for the rational design of complex supramolecular architectures with desired topologies and properties. nih.govnih.gov

Medicinal Chemistry Research Applications of 2,3,4,5,6 Pentafluoro Benzamidine Derivatives

Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For derivatives of 2,3,4,5,6-pentafluorobenzamidine, SAR exploration would be crucial for optimizing potency and selectivity.

Influence of the Pentafluorophenyl Moiety on Bioactivity

Impact of Amidine Functionalization on Pharmacological Profiles

The amidine group is a strong base and is typically protonated at physiological pH, allowing it to form salt bridges and hydrogen bonds with biological targets such as proteases and receptors. nih.gov It is a key feature in many enzyme inhibitors. nih.gov Modifications to the amidine group, such as N-substitution, can modulate basicity, lipophilicity, and steric profile, which in turn affects the pharmacological properties of the molecule. nih.gov For example, in a series of nicotinamidine derivatives, substitutions on the amidine moiety influenced their antimicrobial activity. While these general principles are well-understood, specific research detailing the pharmacological consequences of amidine functionalization on the 2,3,4,5,6-pentafluorobenzamidine core is sparse.

Investigation of Molecular Mechanisms of Action

Understanding how a compound exerts its therapeutic effect at a molecular level is a critical aspect of drug discovery. This involves identifying its biological target and the subsequent cellular consequences of their interaction.

Enzyme Inhibition Studies (e.g., Proteases, Kinases)

Benzamidine (B55565) itself is a known inhibitor of serine proteases, such as trypsin, due to the ability of the cationic amidinium group to interact with the negatively charged aspartate residue in the enzyme's S1 pocket. It is plausible that 2,3,4,5,6-pentafluorobenzamidine derivatives could be investigated as inhibitors of various proteases, where the pentafluorophenyl ring would interact with hydrophobic pockets adjacent to the active site. nih.govnih.gov

Similarly, kinase inhibitors are a major class of anticancer drugs. nih.gov These inhibitors often target the ATP-binding site of the kinase. nih.gov While numerous heterocyclic compounds are developed as kinase inhibitors, there is no specific data in the available literature to suggest that 2,3,4,5,6-pentafluorobenzamidine derivatives have been systematically evaluated as protease or kinase inhibitors.

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand and its receptor is the foundational event for many physiological processes and is a primary focus in drug development. nih.gov The affinity and selectivity of a ligand for its receptor are governed by a complex interplay of intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Fluorine atoms, such as those in the pentafluorophenyl group, can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's backbone, potentially enhancing binding affinity. nih.gov While studies have been conducted on fluorinated ligands for various receptors, like the cannabinoid type 2 receptor, specific receptor binding data for 2,3,4,5,6-pentafluorobenzamidine derivatives is not available. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The binding of a ligand to its target can trigger a cascade of intracellular signaling events that ultimately lead to a physiological response. Aberrant signaling pathways are hallmarks of many diseases, including cancer, making them attractive targets for therapeutic intervention. nih.gov Designed ligands can be used to modulate these pathways. nih.govnih.gov For example, various compounds can influence key signaling pathways like the phosphoinositide 3-kinase (PI3K)/AKT pathway. nih.gov However, there is a lack of specific research demonstrating how 2,3,4,5,6-pentafluorobenzamidine derivatives might modulate any particular cellular or signaling cascade.

Development of Lead Compounds and Pharmacophores

The development of novel therapeutic agents often begins with the identification of a lead compound, a molecule that shows a desired biological activity. This lead compound then serves as a starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The benzamidine scaffold, including its perfluorinated variant, is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types with high affinity. This versatility makes it a valuable core for developing new drugs.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govyoutube.com This model then guides the design of new molecules with improved or similar activity. For instance, a pharmacophore model for a specific enzyme inhibitor would define the spatial relationships between features like hydrogen bond donors, acceptors, and hydrophobic regions that are crucial for binding to the enzyme's active site.

In the context of 2,3,4,5,6-pentafluorobenzamidine, the highly electronegative fluorine atoms significantly alter the electronic properties of the benzene (B151609) ring. This can lead to unique interactions with biological targets, such as halogen bonding and altered pKa values, which can be exploited in lead compound development. The pentafluorophenyl group can enhance binding affinity and improve metabolic stability, making it an attractive moiety for medicinal chemists.

While direct pharmacophore models for 2,3,4,5,6-pentafluorobenzamidine are not extensively detailed in the provided results, the principles of pharmacophore modeling are widely applied to benzamidine derivatives in general to discover and optimize new drug candidates. nih.govnih.gov

Mechanistic Aspects of Cellular Toxicity and Selectivity

Understanding the mechanism of action, cellular toxicity, and selectivity is paramount in drug development. For a compound to be a viable therapeutic, it must exhibit selective toxicity, meaning it is harmful to the target cells (e.g., bacteria, cancer cells) while having minimal impact on healthy host cells.

Derivatives of benzamidine have been shown to exert their effects through various mechanisms. One common mode of action is the inhibition of enzymes, particularly proteases, which are crucial for the survival and replication of pathogens and cancer cells. The amidine group can mimic the guanidinium (B1211019) group of arginine, allowing it to bind to the active sites of trypsin-like serine proteases.

Studies on various benzamidine derivatives have highlighted their potential for selective toxicity. For example, certain novel benzamidine analogs have demonstrated significant antimicrobial activity against periodontal pathogens while exhibiting weak cytotoxicity against human embryonic kidney (HEK 293) cells. nih.govresearchgate.net This suggests that it is possible to design benzamidine-based compounds with a favorable therapeutic window. The specific molecular targets that confer this selectivity are a key area of ongoing research. For some antimicrobial benzamidines, it's believed that they disrupt the outer bacterial membrane, a mechanism that could provide selectivity over host cells. researchgate.net

Applications in Antimicrobial Research (Antibacterial, Antifungal)

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Benzamidine derivatives have emerged as a promising class of compounds in this area. nih.gov

Antibacterial Activity:

Research has shown that novel benzamidine derivatives can exhibit significant antibacterial activity against a range of pathogens. For example, newly synthesized imino bases of benzamidine have shown potent growth inhibition against Porphyromonas gingivalis, a key pathogen in periodontitis, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 µg/mL. nih.gov In some cases, these synthetic compounds have demonstrated better inhibition against certain bacteria, like Pseudomonas aeruginosa, than standard antibiotics. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of the bacterial outer membrane. researchgate.net

The table below summarizes the antibacterial activity of selected benzamidine derivatives against various pathogens.

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Imino bases of benzamidine | Porphyromonas gingivalis | 31.25 - 125 | nih.gov |

| Hydrazide of benzamidine | Porphyromonas gingivalis | 62.5 | nih.gov |

| New Benzamidine Derivatives (NBDs) | Porphyromonas gingivalis | 62.5 - 500 | researchgate.net |

Antifungal Activity:

In addition to their antibacterial properties, benzamidine derivatives have also been investigated for their antifungal potential. nih.govnih.gov Studies have explored the synthesis of benzamidine derivatives containing other heterocyclic moieties, such as 1,2,3-triazoles, to enhance their antifungal activity. nih.govnih.gov While some of these compounds showed weak in vitro activity, they exhibited excellent in vivo efficacy against plant pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov For instance, one such derivative demonstrated 90% efficacy against C. lagenarium, surpassing the commercial fungicide carbendazim. nih.govnih.gov

The development of antifungal agents based on the benzamidine scaffold is an active area of research, with the goal of identifying compounds with broad-spectrum activity and low toxicity.

Antiviral and Anticancer Research Potential

The versatility of the benzamidine scaffold extends to antiviral and anticancer research, where it has been explored as a core structure for the development of novel therapeutic agents. nih.gov

Antiviral Potential:

Benzamidine derivatives have been reported to possess antiviral activity against various viruses. nih.gov For instance, certain benzamidine derivatives have shown a high antiviral effect against influenza virus strains. nih.gov The mechanism of action in this context is thought to involve the inhibition of virus-induced inflammation. nih.gov

Furthermore, research into other structurally related compounds has identified molecules with potent anti-HIV activity. nih.gov One benzamide (B126) derivative, AH0109, was found to inhibit HIV-1 replication with an EC50 of 0.7 µM by targeting both reverse transcription and viral cDNA nuclear import. nih.gov This highlights the potential of amidine-containing structures in the development of new antiviral drugs.

Anticancer Potential:

The benzimidazole (B57391) ring system, which is structurally related to benzamidine, is a well-known scaffold in anticancer drug development due to its ability to form part of molecules with various mechanisms of action and minimal toxicity. nih.gov Derivatives of benzimidazole have been developed as microtubule inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial targets in cancer therapy. nih.gov For example, some benzimidazole derivatives have shown potent cytotoxicity against breast and pancreatic cancer cell lines. nih.gov

While direct studies on the anticancer potential of 2,3,4,5,6-pentafluorobenzamidine are not extensively covered in the provided search results, the known anticancer activities of related benzamidine and benzimidazole derivatives suggest that this perfluorinated compound could serve as a valuable building block for the synthesis of new anticancer agents. nih.govnih.govnih.gov The unique electronic properties of the pentafluorophenyl group could be leveraged to design compounds with enhanced potency and selectivity for cancer-related targets.

Advancements in 2,3,4,5,6 Pentafluoro Benzamidine Analogues and Derivatives

Synthesis and Characterization of N-Substituted Pentafluoro-benzamidines

The synthesis of N-substituted pentafluorobenzamidines is crucial for exploring the structure-activity relationships (SAR) of this class of compounds. The substitution pattern on the amidine nitrogen atoms significantly influences the molecule's basicity, lipophilicity, and ability to interact with biological targets.

A primary route to N-substituted amidines starts from the corresponding nitrile, pentafluorobenzonitrile. The Pinner reaction, for instance, involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form a Pinner salt (an imidate salt), which can then react with an amine to yield the desired N-substituted amidine. mdpi.com

Another common approach is the direct reaction of amines with pentafluorobenzonitrile, often facilitated by a Lewis acid or other activating agents. The synthesis of N-aryl substituted compounds can also be achieved through modern cross-coupling reactions. For example, nickel-catalyzed amidation reactions have been successfully used to couple aryl halides with amides and sulfonamides, a methodology that can be adapted for amidine synthesis. nih.gov

Table 1: Examples of Synthetic Methods for N-Substituted Amidines

| Starting Material | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Nitrile (e.g., Pentafluorobenzonitrile) | 1. Alcohol, HCl2. Amine | N-Substituted Amidine | Pinner reaction approach, versatile for various amines. mdpi.com |

| Amine & Nitrile | Pinner Reaction Conditions | Amidine Substrate | Provides access to amidines which can be further modified. mdpi.com |

| 4-Methylbenzenesulphonamide | Aryl Halides, Nickel Catalyst | N-Aryl Sulphonamides | Demonstrates metal-catalyzed N-arylation, applicable to amidines. nih.gov |

This table is interactive. Click on the headers to sort.

Design and Synthesis of Ring-Fused Systems Incorporating the Pentafluorobenzamidine Scaffold

Fusing a heterocyclic ring to the pentafluorobenzamidine core is a powerful strategy to create rigid, conformationally constrained analogues with potentially novel pharmacological profiles. This approach can enhance target selectivity and improve physicochemical properties. The synthesis of such systems often involves the pentafluorophenyl moiety acting as an electrophile or using the amidine group as a nucleophilic component in cyclization reactions.

Perfluorinated aromatics like pentafluoropyridine (B1199360) readily undergo aromatic nucleophilic substitution, providing a template for building fused systems. researchgate.net Similar reactivity is expected for pentafluorobenzamidine derivatives. For example, tandem reactions, such as the condensation of a β-keto ester with a suitable partner followed by intramolecular ring closure, are effective for creating fused 2-pyridone ring systems. organic-chemistry.orgnih.gov These strategies can be adapted to precursors containing the pentafluorophenyl group.

Another approach involves the intramolecular cyclization of a suitably functionalized N-substituted pentafluorobenzamidine. For instance, a palladium-catalyzed process can facilitate the formation of various benzo-fused oxazaheterocycles from secondary amide precursors, a method with potential applicability to amidine derivatives. organic-chemistry.org The synthesis of 5,6-fused ring pyridazines has also been demonstrated through the reaction of fulvenes with hydrazine, highlighting a pathway for creating fused systems adjacent to an aromatic ring. liberty.edu

Table 2: Strategies for Synthesizing Ring-Fused Heterocycles

| Reaction Type | Precursors | Resulting Fused System | Key Features |

|---|---|---|---|

| Tandem Condensation/Cyclization | Propiolamide, Cyclic β-keto methyl esters | 5,6-Fused 2-Pyridone | Efficient protocol, often performed in water. organic-chemistry.orgnih.gov |

| Aromatic Nucleophilic Substitution | Pentafluoropyridine, N-aryl formamides | Substituted Pyridines | Demonstrates the reactivity of perfluorinated rings. researchgate.net |

| Oxidative Cyclization | 2-Aminopyridine/Amidine, Isothiocyanate | N-Fused 1,2,4-Thiadiazoles | Iodine-catalyzed, forms N-S bond. organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Bioisosteric Replacements and Their Impact on Pharmacological Properties

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. acs.org This strategy is highly applicable to 2,3,4,5,6-pentafluorobenzamidine derivatives, with both the amidine function and the pentafluorophenyl ring being viable targets for modification.

Amidine Bioisosteres: The amidine group is strongly basic and typically protonated at physiological pH. mdpi.com This charge can be advantageous for forming strong ionic interactions with a biological target but may also hinder membrane permeability and reduce oral bioavailability. mdpi.com Bioisosteric replacement of the amidine can modulate this basicity and improve drug-like properties. Common replacements include guanidines, and various five-membered heterocyclic rings like oxadiazoles, triazoles, and imidazoles, which can mimic the hydrogen bonding pattern of the amidine while offering greater metabolic stability. drughunter.comnih.gov

Pentafluorophenyl Ring Bioisosteres: The pentafluorophenyl group is a bioisostere for other aromatic systems and can itself be replaced. More interestingly, individual fluorine atoms can be considered bioisosteres of hydrogen. nih.gov A particularly noteworthy bioisostere for fluorine-containing groups like trifluoromethyl (CF₃) is the pentafluorosulfanyl (SF₅) group. nih.govresearchgate.net The SF₅ group is larger than CF₃, highly lipophilic, and metabolically stable, offering a unique electronic and steric profile. researchgate.netnih.gov Replacing a CF₃ group with an SF₅ group in a drug candidate can lead to surprising structure-activity relationship (SAR) results, sometimes increasing potency and sometimes reducing it, highlighting the context-dependent nature of such substitutions. nih.gov

Table 3: Bioisosteric Replacements and Their Potential Impact

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| Amidine | Guanidine, 1,2,4-Oxadiazole, 1,2,3-Triazole | Modulate basicity, improve metabolic stability, alter hydrogen bonding capacity. mdpi.comnih.gov |

| Hydrogen | Fluorine | Enhance binding affinity (H-bonding), block metabolic sites, alter conformation. nih.gov |

| Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | Increase lipophilicity, alter steric profile, enhance metabolic stability, unpredictable effect on potency. researchgate.netnih.gov |

This table is interactive. Click on the headers to sort.

Development of Hybrid Molecules with Enhanced or Dual Activities

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid agent with improved affinity, better efficacy, a broader spectrum of activity, or a dual-mode of action that can address multiple targets simultaneously. This approach is particularly promising for complex diseases like cancer. nih.gov

The 2,3,4,5,6-pentafluorobenzamidine scaffold can be a valuable component in such hybrids. For instance, it could be linked to another bioactive moiety, such as a pyrimidine (B1678525) or a benzoylurea (B1208200) derivative, both of which are common in commercial pesticides and have demonstrated a wide range of biological activities. mdpi.com The principle involves connecting the two fragments via a stable linker, ensuring that the key features of each pharmacophore can still interact with their respective targets.

An example of this principle is the synthesis of curcumin-5-fluorouracil hybrids, which combine a curcumin-derived unit with the antimetabolite 5-fluorouracil (B62378) to create a molecule with multiple mechanisms of action. nih.gov Similarly, linking the pentafluorobenzamidine unit to a 1,2,3-triazole has been explored to generate antifungal agents. nih.gov The pentafluorophenyl ring often enhances the biological profile through improved metabolic stability and lipophilicity, while the amidine group can provide crucial binding interactions. The design of such hybrids aims for a synergistic effect, where the combined molecule is more potent or has a better therapeutic profile than the individual components alone. nih.gov

Future Research Perspectives and Emerging Directions for 2,3,4,5,6 Pentafluoro Benzamidine

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The drive towards environmentally benign chemical processes is a major goal for the chemical industry. dovepress.com Future research on 2,3,4,5,6-pentafluorobenzamidine is expected to align with the principles of green chemistry, focusing on minimizing hazardous waste and improving atom economy. dovepress.commdpi.com

Traditional fluorination methods often involve harsh reagents and conditions. dovepress.comcas.cn Innovations are anticipated in the development of greener fluorination techniques that are more selective and efficient. dovepress.com This includes the exploration of catalytic methods that reduce the need for stoichiometric reagents and allow for milder reaction conditions. mdpi.com The use of water as a solvent in fluorination reactions, once considered counterintuitive, is a promising area of research that could significantly reduce the environmental impact of synthesizing fluorinated compounds like 2,3,4,5,6-pentafluorobenzamidine. rsc.org

Key characteristics of green fluorination approaches include:

Use of less toxic fluorinating agents. numberanalytics.com

Minimization of waste. numberanalytics.com

High atom economy. numberanalytics.com

Mild reaction conditions. numberanalytics.com

Potential for catalyst recycling. numberanalytics.com